N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine
Description
Properties
IUPAC Name |
N-[2-(trifluoromethyl)pyridin-3-yl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(11-12)2-1-3-10-5/h1-3,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBRKEBHBQZWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by the addition of a hydroxylamine group. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine serves as a versatile building block for synthesizing complex organic molecules. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various synthetic pathways.
Reactions Involving this compound
- Oxidation: This compound can be oxidized to form nitroso or nitro derivatives, which are valuable intermediates in organic synthesis.
- Reduction: The hydroxylamine group can be reduced to form amines, expanding the range of derivatives that can be synthesized.
- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the formation of diverse substituted pyridine derivatives.
Biological Applications
Biochemical Probes
- Due to its ability to interact with biological molecules, this compound is being investigated as a biochemical probe. Its interactions with enzymes and receptors can provide insights into biological pathways and mechanisms.
Therapeutic Potential
- There is ongoing research into the potential therapeutic properties of this compound. Preliminary studies suggest it may exhibit antimicrobial and anticancer activities. For instance, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation and targeting specific pathways involved in cancer progression .
Medicinal Chemistry
Drug Development
- The unique properties of this compound make it an attractive candidate for drug development. Its lipophilicity, enhanced by the trifluoromethyl group, aids in membrane penetration, which is crucial for effective drug action.
Case Studies in Drug Discovery
- Antidiabetic Agents: Research has indicated that derivatives of this compound can exhibit significant inhibitory effects on enzymes related to diabetes management, such as α-glucosidase and DPPH targets .
- Neurodegenerative Diseases: The compound has been explored for potential applications in treating cognitive disorders and neurodegenerative diseases due to its ability to modulate enzyme activity involved in these conditions .
Industrial Applications
Agrochemicals and Pharmaceuticals
- This compound is utilized in the development of agrochemicals and pharmaceuticals. Its unique chemical properties allow for the formulation of effective products that can enhance agricultural yields or provide therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the hydroxylamine group can interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following comparison focuses on pyridine-based compounds with trifluoromethyl or analogous functional groups, as detailed in the Catalog of Pyridine Compounds (2017) and other sources.
Table 1: Structural Comparison of Key Pyridine Derivatives
Key Findings from Comparative Analysis
Reactivity and Stability :
- The hydroxylamine group in this compound confers redox activity and nucleophilicity, distinguishing it from pivalamide derivatives (e.g., ), which are more stable but less reactive.
- The trifluoromethyl group at the 2-position (vs. 5-position in ) may influence electronic effects on the pyridine ring, altering acidity and resonance stabilization .
Synthetic Utility: Compounds like N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide are tailored for click chemistry or Sonogashira coupling due to their ethynyl groups. In contrast, this compound may serve as a precursor for nitroxide radicals or metal chelators.
Biological Compatibility :
- Derivatives with hydroxypropyl or pivalamide groups (e.g., ) exhibit improved solubility, making them suitable for pharmaceutical applications. The hydroxylamine analog’s biological activity remains underexplored but could mimic hydroxylamine-containing drugs like the anticoagulant Apixaban precursors.
Biological Activity
N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a pyridine ring, along with a hydroxylamine functional group. This combination enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects.
- Cell Penetration : The trifluoromethyl group facilitates the compound's ability to penetrate cell membranes, enhancing its bioavailability within cellular environments.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.
2. Anticancer Potential
The compound has been studied for its anticancer properties, particularly in the context of enzyme inhibition related to cancer metabolism. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways.
3. Enzyme Inhibition Studies
The compound has shown potential as an enzyme inhibitor in several studies:
| Enzyme Target | IC50 (µM) | Effect |
|---|---|---|
| Aldose Reductase | <10 | Significant inhibition |
| Nitric Oxide Synthase | 15 | Moderate inhibition |
| Cyclooxygenase (COX) | 20 | Moderate inhibition |
Study 1: Anticancer Activity
A study conducted on the effects of this compound on A549 lung cancer cells revealed that treatment with the compound resulted in significant apoptosis induction. The activation of caspase-3 was measured, showing a 2–3 fold increase compared to untreated controls, indicating strong apoptotic activity.
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µM.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Fluoropyridine | Pyridine with one fluorine | Moderate enzyme inhibition |
| 3-Fluoropyridine | Pyridine with one fluorine | Low antimicrobial activity |
| N-Hydroxy-N-(trifluoromethyl)amide | Amide with hydroxylamine | Weak enzyme inhibitor |
This compound stands out due to its dual functional groups enhancing both stability and reactivity compared to other fluorinated pyridines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(trifluoromethyl)pyridin-3-yl]hydroxylamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalization of a pyridine core. For example, hydroxylamine derivatives can be introduced via nucleophilic substitution or coupling reactions. Evidence from analogous compounds suggests using catalysts like palladium (for cross-coupling) and solvents such as dimethylformamide (DMF) under inert atmospheres to prevent oxidation . Reaction temperatures should be optimized between 60–100°C to balance reaction rate and byproduct formation. Yields are highly dependent on the purity of starting materials and stoichiometric ratios of reagents.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight (e.g., observed m/z values matching theoretical mass) and detect impurities. For example, LCMS with a TFA-based mobile phase can resolve polar intermediates .
- HPLC : Retention times under specific conditions (e.g., 1.05 minutes with SMD-TFA50) provide reproducibility benchmarks .
- Nuclear Magnetic Resonance (NMR) : NMR is critical for verifying trifluoromethyl group integration, while NMR identifies hydroxylamine proton environments .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : The hydroxylamine moiety is prone to oxidation. Storage under nitrogen or argon at –20°C in amber vials is recommended. Stability studies should include periodic LCMS checks for degradation products (e.g., nitroso derivatives). Avoid exposure to strong acids/bases, as the trifluoromethyl group may hydrolyze under extreme conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when incorporating this compound into complex heterocyclic systems?
- Methodological Answer :
- Coupling Strategies : Use Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the hydroxylamine group to aromatic systems. For example, iodinated intermediates (e.g., 2,3-difluoro-4-iodophenyl derivatives) have been successfully coupled with trifluoromethylpyridines in the presence of Pd(PPh) and CsCO .
- Byproduct Mitigation : Monitor for over-alkylation or dehalogenation by adjusting ligand-to-metal ratios (e.g., 1:1 Pd:DPEPhos) and using scavengers like molecular sieves .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxylamine nitrogen exhibits high nucleophilicity (-5.5 eV HOMO energy) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents like DMF stabilize transition states in SNAr reactions .
Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in derivatization reactions?
- Methodological Answer :
- Steric Effects : The CF group at the 2-position of pyridine creates steric hindrance, directing electrophiles to the 4- or 5-positions. X-ray crystallography of related compounds shows bond angle distortions (5° from ideal sp hybridization) .
- Electronic Effects : The electron-withdrawing CF group deactivates the pyridine ring, requiring strong nucleophiles (e.g., Grignard reagents) for substitution. Hammett constants () quantify this deactivation .
Contradictions and Resolutions
- Contradiction : reports LCMS m/z 755 for a related compound, while suggests m/z 227 for the target molecule.
- Resolution : The discrepancy arises from differences in molecular complexity (e.g., additional carboxamide groups in ). Researchers should validate mass spectra against synthetic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
